

Molecular Profile of PKI-402

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PKI-402

CAS No.: 1173204-81-3

Cat. No.: S548413

Get Quote

The table below summarizes the key characteristics of **PKI-402**.

| Property | Description |
|-------------------|--|
| Molecular Target | Pan-Class I PI3K (α , β , δ , γ) and mTOR [1] [2] |
| Mechanism | Reversible, ATP-competitive inhibitor [1] |
| CAS Number | 1173204-81-3 [1] [2] |
| Molecular Formula | C ₂₉ H ₃₄ N ₁₀ O ₃ [1] [2] |
| Molecular Weight | 570.65 g/mol [1] [2] |

Target Inhibition Profile

PKI-402 demonstrates high potency at the enzyme level, as shown in the following half-maximal inhibitory concentration (IC₅₀) values.

| Target | IC ₅₀ (nM) | Note |
|---------------|-----------------------|--|
| PI3K α | 2 nM | Also potent against common mutants [1] [2] |

| Target | IC50 (nM) | Note |
|-----------------------|-----------|---|
| PI3K α -E545K | 3 nM | Common hotspot mutant [1] [2] |
| PI3K α -H1047R | 3 nM | Common hotspot mutant [1] [2] |
| mTOR | 3 nM | Inhibits both mTORC1 and mTORC2 complexes [1] [2] |
| PI3K β | 7 nM | - |
| PI3K δ | 14 nM | - |
| PI3K γ | 16 nM | - |

Cellular and Preclinical Activity

In cellular and animal models, **PKI-402** effectively inhibits pathway signaling and tumor growth.

| Assay/Model | Finding | Experimental Detail |
|---|---|---|
| Cellular Efficacy (MDA-MB-361 cells) | IC50 = 5-8 nM (p-Akt inhibition & cytotoxicity) [1] | Human breast cancer cell line (Her2+, PIK3CA E545K mutant); 4-72 hr treatment [1] |
| Cellular Efficacy (PC-3 cells) | IC50 = 21 nM (cytotoxicity) [1] | Human prostate cancer cell line (PTEN mutant); 72 hr treatment [1] |
| In Vivo Efficacy (MDA-MB-361 xenograft) | Tumor regression; sustained growth inhibition for 70 days [1] | 100 mg/kg, intravenous, daily for 5 days [1] |
| Mechanism in Ovarian Cancer | Degrades Mcl-1 protein via autophagy, inducing apoptosis [3] | Study in SKOV3 and A2780 ovarian cancer cell lines [3] |

Experimental Protocols

For your experimental work, here are key methodologies cited in the research.

In Vitro Kinase Assay

- **Method:** Fluorescence Polarization (FP) assay, adapted from the Echelon K-1100 kit protocol [2].
- **Buffer:** 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol [2].
- **Reaction:** Contains 20 μM PIP2 substrate, 25 μM ATP, and >4% DMSO. Reaction runs for 30 minutes at room temperature [2].
- **Stopping & Detection:** The reaction is stopped with a buffer containing EDTA and a detection mix. Fluorescence polarization is measured after a 2-hour incubation [2].

In Vitro Cell Proliferation Assay

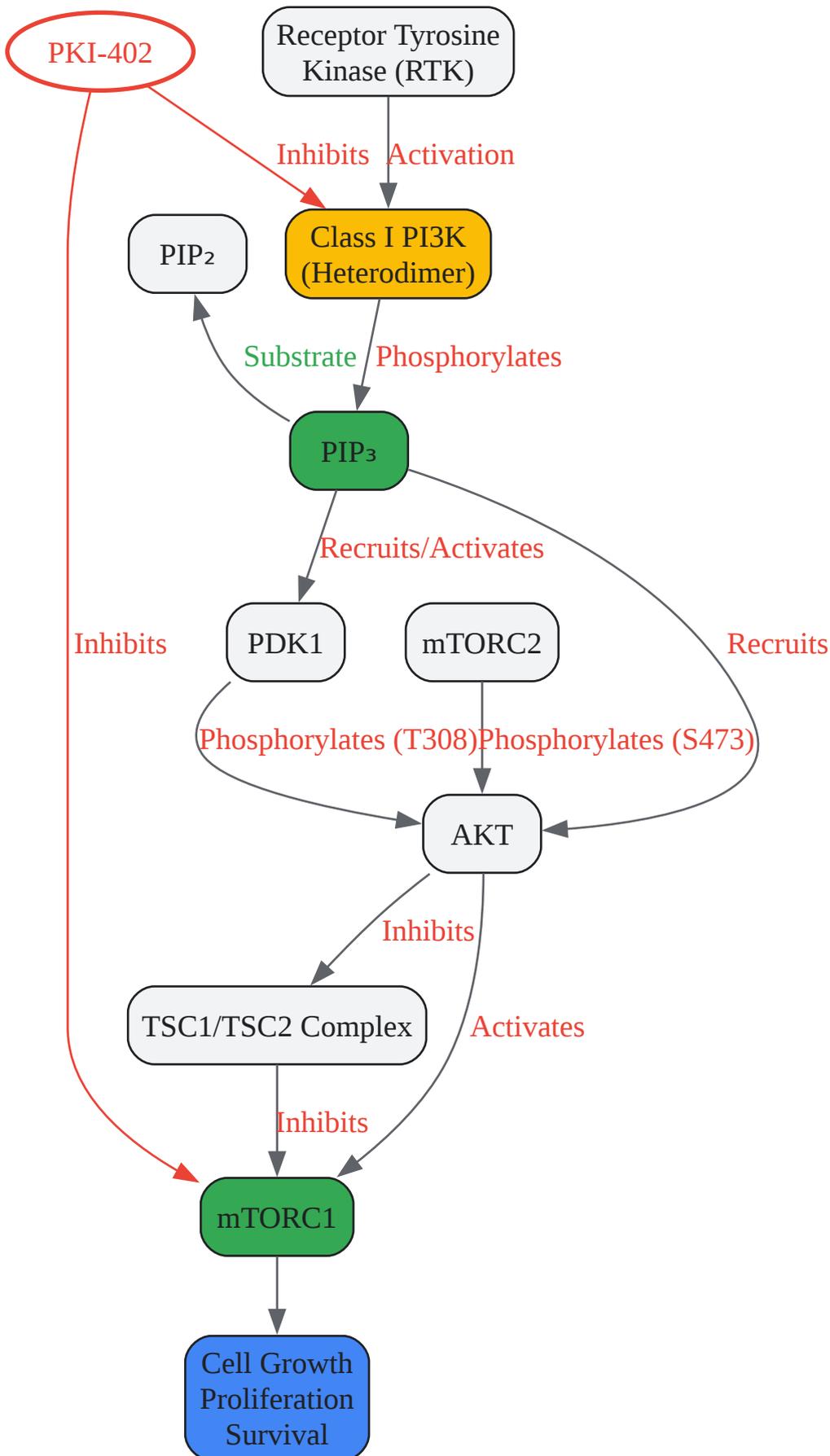
- **Cell Lines:** Can be applied to a broad panel (e.g., MDA-MB-361, PC-3, HCT116, U87MG) [1] [2].
- **Compound Preparation:** Dissolved in DMSO [2].
- **Procedure:** Cell viability is measured after 72 hours of continuous **PKI-402** exposure using a colorimetric cell proliferation assay (e.g., CellTiter 96 AQueous) [1] [2].

In Vivo Animal Study

- **Models:** Female nude mice bearing subcutaneous xenografts (e.g., MDA-MB-361, U87MG, A549 cells) [1] [2].
- **Dosing:** 100 mg/kg/day, administered via intravenous (i.v.) route. A common schedule is daily for 5 days [1] [2].
- **Endpoint Analysis:** Tumor volume measurement and analysis of pharmacodynamic markers in tumor tissue (e.g., p-Akt, cleaved PARP) by Western blot [1].

Mechanism of Action and Research Significance

To better understand how **PKI-402** works, the following diagram illustrates its place in the PI3K/AKT/mTOR signaling pathway and its mechanism of action.



Click to download full resolution via product page

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is one of the most common events in human cancer [4]. **PKI-402's dual inhibitory profile** is significant because it simultaneously targets multiple nodes in this pathway. This approach can help overcome the **feedback reactivation** of the pathway that often limits the efficacy of single-node inhibitors [5] [6]. For example, inhibiting only mTORC1 can lead to a loss of negative feedback, resulting in increased PI3K and AKT signaling [6]. By concurrently inhibiting PI3K and mTOR, **PKI-402** can produce a more profound and sustained suppression of the entire oncogenic signaling network.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PKI-402 | PI3K Inhibitor [medchemexpress.com]
2. PKI-402 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
3. Dual PI3K/mTOR inhibitor PKI-402 suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]
4. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]
5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]
6. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

To cite this document: Smolecule. [Molecular Profile of PKI-402]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b548413#pki-402-pi3k-mtor-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com